molecular formula C3H5N5O B13097527 4-Amino-1,2,5-oxadiazole-3-carboximidamide

4-Amino-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B13097527
M. Wt: 127.11 g/mol
InChI Key: YHIJOLKAHGHVML-UHFFFAOYSA-N
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Description

Significance of the 1,2,5-Oxadiazole (Furazan) Core in Chemical Research

The 1,2,5-oxadiazole ring, commonly known as furazan (B8792606), is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif imparts a range of distinctive properties to molecules that incorporate it. The furazan core is noted for its high degree of electron-withdrawing character, which can significantly influence the physicochemical properties of the parent molecule. lookchem.com

In the realm of medicinal chemistry, the 1,2,5-oxadiazole ring has been incorporated into various drug candidates to enhance biological activity and optimize pharmacokinetic profiles. nih.gov Its presence can modulate properties such as solubility, metabolic stability, and the ability to interact with biological targets. nih.gov Derivatives of 1,2,5-oxadiazole have been investigated for a wide array of therapeutic applications, including as vasodilating agents, carbonic anhydrase inhibitors, and anticancer agents. nih.govresearchgate.net

Furthermore, the furazan ring is a well-established building block in the design of high-energy density materials. mdpi.com The high nitrogen content and the inherent strain of the ring contribute to a high positive heat of formation, a key characteristic of energetic compounds.

Strategic Importance of the Carboximidamide Moiety for Functionalization

The carboximidamide group, also known as an amidine, is a versatile functional group that plays a crucial role in molecular design and functionalization. This moiety is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Its strategic importance stems from its ability to act as a bioisostere for other functional groups, such as carboxylic acids and esters, a common strategy in drug design to improve a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

The carboximidamide group is also a key player in establishing intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to biological macromolecules like enzymes and receptors. This has led to its incorporation into a variety of biologically active compounds, including those with antiproliferative and kinase inhibitory activities. nih.govnih.gov The presence of the carboximidamide moiety in 4-Amino-1,2,5-oxadiazole-3-carboximidamide provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored properties.

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its derivatives has followed several key trajectories. A significant area of investigation is in the field of medicinal chemistry, where this scaffold is being explored for the development of novel therapeutic agents. For instance, derivatives of 1,2,5-oxadiazole-3-carboximidamide have been designed and synthesized as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov

Another prominent research direction is the synthesis of novel heterocyclic systems. The title compound serves as a valuable precursor for the construction of more complex molecules. For example, research has demonstrated the synthesis of carboxyimidamide-substituted benzo[c] lookchem.commdpi.comchemicalbook.comoxadiazoles, which have been evaluated for their activity against various pathogens. researchgate.netscispace.comrsc.org

While specific physical and chemical data for this compound is not extensively documented in publicly available literature, data for the closely related amide, 4-Amino-1,2,5-oxadiazole-3-carboxamide, provides some insight into its potential properties.

Table 1: Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carboxamide

PropertyValue
Molecular FormulaC₃H₄N₄O₂
Molecular Weight128.09 g/mol
Boiling Point345.5 °C at 760 mmHg
Flash Point162.8 °C
Density1.608 g/cm³
pKa (Predicted)9.36
LogP0.03220

Data for 4-Amino-1,2,5-oxadiazole-3-carboxamide, a structurally similar compound.

A derivative, (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, is commercially available, indicating its utility as a building block in synthetic chemistry. bldpharm.comlab-chemicals.com

Table 2: Properties of (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

PropertyValue
CAS Number1211025-52-3
Molecular FormulaC₃H₅N₅O₂
Molecular Weight143.10 g/mol

The ongoing research into this and related compounds underscores the scientific community's recognition of the potential held by the this compound scaffold. Future studies are likely to further elucidate its chemical reactivity, physical properties, and expand its applications in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H5N5O/c4-2(5)1-3(6)8-9-7-1/h(H3,4,5)(H2,6,8)

InChI Key

YHIJOLKAHGHVML-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1,2,5 Oxadiazole 3 Carboximidamide and Its Derivatives

Fundamental Cyclization Strategies for the 1,2,5-Oxadiazole Ring System

The formation of the 1,2,5-oxadiazole ring is the foundational step in the synthesis of the target compound. Various cyclization strategies have been developed, often starting from acyclic precursors containing the necessary nitrogen and oxygen functionalities.

Cyclization Reactions of Hydrazine (B178648) Derivatives

Hydrazine and its derivatives are common starting materials for the synthesis of nitrogen-containing heterocycles. In the context of 1,2,5-oxadiazoles, the cyclization of glyoxime (B48743) derivatives, which can be prepared from hydrazine, is a key strategy. For instance, the dehydration of N,N'-disubstituted diaminoglyoximes in an alkaline aqueous solution is a known method to produce 3,4-diamino-1,2,5-oxadiazole derivatives. A specific example is the preparation of N,N'-3,4-di(methylamino)-1,2,5-oxadiazole by the dehydration of N,N'-3,4-di(methylamino)glyoxime in aqueous potassium hydroxide (B78521) at elevated temperatures (170-180 °C). rsc.org This approach highlights the utility of vicinal dioximes, derived from the reaction of a dicarbonyl compound with hydroxylamine (B1172632) (which can be considered a hydrazine derivative), in forming the 1,2,5-oxadiazole ring. The synthesis of the precursor, diaminoglyoxime, can be achieved through a one-pot reaction of glyoxal (B1671930) and hydroxylamine hydrochloride in aqueous sodium hydroxide. rsc.org

Approaches involving Malononitrile (B47326) Derivatives

Malononitrile is a versatile and reactive starting material for the synthesis of various nitrogen-containing heterocycles due to its activated methylene (B1212753) group and two nitrile functionalities. A significant multi-step synthesis leading to a derivative of the target compound begins with malononitrile. nih.gov The process involves the nitrosation and oximation of malononitrile, followed by dehydration and cyclization to form the core furazan (B8792606) framework. nih.gov

Specifically, 3-amino-4-amidoximinofurazan (AAOF), a crucial precursor for many energetic materials, is synthesized from malononitrile. rsc.org A continuous-flow synthesis method has been developed for AAOF, which involves the nitrosation–rearrangement coupling reaction, neutralization, oximation, and cyclization, with an optimal yield of 95%. rsc.org This precursor, which is a derivative of 4-amino-1,2,5-oxadiazole-3-carboximidamide, underscores the importance of malononitrile in accessing this class of compounds. The synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide, a direct precursor to the title compound, also starts from malononitrile, which is treated with hydroxylamine, sodium nitrite (B80452), and hydrochloric acid. researchgate.net

Synthesis from Substituted Cyanides

Substituted cyanides are valuable precursors for the construction of the 1,2,5-oxadiazole ring, often through the formation of an amidoxime (B1450833) intermediate. The nitrile group is readily converted to an amidoxime by reaction with hydroxylamine. This amidoxime can then be acylated and cyclized to form a 1,2,4-oxadiazole (B8745197), or it can be a building block for the 1,2,5-oxadiazole ring itself.

For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile (B2930854) reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This amidoxime is a useful starting material for the synthesis of more complex structures containing the 1,2,5-oxadiazole ring. researchgate.net Furthermore, the conversion of a nitrile to a carboximidate, such as methyl 4-aminofurazan-3-carboximidate from 4-aminofurazan-3-carbonitrile, provides a reactive intermediate that can undergo further reactions with nucleophiles to build more complex derivatives. researchgate.net

Multi-Step Synthetic Sequences for this compound Scaffolds

The synthesis of this compound and its derivatives typically involves a multi-step sequence, starting from simple acyclic precursors and gradually building the complexity of the molecule.

A notable example is the synthesis of 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L), a potent inhibitor of the IDO1 enzyme. researchgate.net This synthesis is a three-step process starting from malononitrile:

Formation of 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide : Malononitrile is treated with hydroxylamine, sodium nitrite, and hydrochloric acid to yield the carboximidamide precursor in 91% yield. researchgate.net

Diazotization : The carboximidamide is then diazotized under acidic conditions to provide the corresponding hydroximoyl chloride in 57% yield. researchgate.net

Coupling : Finally, the hydroximoyl chloride is coupled with 3-chloro-4-fluoroaniline (B193440) in basic conditions to produce the final product, IDO5L, in 88% yield. researchgate.net

Another example of a multi-step synthesis involves the preparation of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, an insensitive energetic material. This synthesis starts from 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, which is reacted with acetamide (B32628) at a high temperature (180 °C). wjarr.com This demonstrates how the target scaffold can be a crucial intermediate for more complex energetic compounds.

The synthesis of energetic materials often involves the combination of different heterocyclic rings. For instance, a family of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones has been synthesized through cyclization, oxidation, hydrolysis, and nitration procedures. frontiersin.org

Advanced Synthetic Techniques in Oxadiazole-Carboximidamide Chemistry

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques are increasingly being employed in the synthesis of oxadiazole derivatives.

One-Pot Reaction Strategies

A plausible one-pot strategy for the synthesis of the core 4-amino-1,2,5-oxadiazole ring system can be extrapolated from the synthesis of related derivatives. For instance, the synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been reported, which can serve as a key intermediate. nih.gov This synthesis starts from malononitrile, which is treated with hydroxylamine, sodium nitrite, and hydrochloric acid to form a hydroxyamidine intermediate. This intermediate is then diazotized under acidic conditions to yield a hydroximoyl chloride. nih.gov

To adapt this to a one-pot synthesis of this compound, one could envision a subsequent in-situ reaction of the hydroximoyl chloride with ammonia (B1221849). However, the direct conversion of the resulting N'-hydroxy-carboximidamide to the carboximidamide would require a reduction step, which may complicate a true one-pot process.

A more direct, albeit still multi-step, one-pot approach for similar heterocyclic systems, such as 1,2,4-oxadiazoles, has been described. These reactions often involve the in-situ formation of an amidoxime from a nitrile and hydroxylamine, followed by reaction with an acylating agent and subsequent cyclization. ias.ac.innih.govrsc.org Adapting this to the 1,2,5-oxadiazole system would require different starting materials and cyclization conditions.

The following table outlines a conceptual multi-step, single-pot synthetic approach for a derivative, which highlights the principles that could be applied.

StepReactantsReagentsIntermediate Formed
1MalononitrileHydroxylamine, Sodium Nitrite, HCl4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide nih.gov
2Intermediate from Step 1A suitable amineN-substituted-4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
3Intermediate from Step 2Reducing agentN-substituted-4-amino-1,2,5-oxadiazole-3-carboximidamide

Further research is required to develop a truly efficient and high-yielding one-pot synthesis specifically for this compound.

Isotopic Labeling and Radiosynthesis for Research Probes

The development of isotopically labeled and radiolabeled versions of this compound and its derivatives is essential for their use as research probes in various biological and medicinal studies, including positron emission tomography (PET) imaging.

Isotopic Labeling:

Stable isotope labeling, typically with 13C and 15N, is a powerful tool for mechanistic studies and as internal standards in quantitative bioanalysis. The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at specific points in the synthetic pathway.

For example, to introduce a 13C label into the carboximidamide group, one could start with 13C-labeled malononitrile. Subsequent reaction steps, as outlined in the synthesis of the core ring system, would carry the label through to the final product.

Similarly, 15N labeling can be achieved by using 15N-labeled hydroxylamine or 15N-labeled ammonia in the appropriate synthetic steps. For instance, using 15N-hydroxylamine in the initial reaction with malononitrile would label one of the nitrogen atoms in the oxadiazole ring. Using 15N-ammonia in the final step of a hypothetical synthesis from a suitable precursor would label the amino group of the carboximidamide.

The following table summarizes potential isotopic labeling strategies:

IsotopeLabeled PrecursorPosition of Label in Final Compound
13C[13C]-MalononitrileCarboximidamide carbon
15N[15N]-HydroxylamineOxadiazole ring nitrogen
15N[15N]-AmmoniaCarboximidamide amino group

Radiosynthesis for Research Probes:

Radiolabeling with positron-emitting isotopes, such as 18F (half-life = 109.7 min), allows for non-invasive in vivo imaging using PET. The radiosynthesis of an 18F-labeled derivative of this compound would be highly valuable for studying its pharmacokinetics and target engagement in living systems.

A common strategy for 18F-labeling is nucleophilic aromatic substitution on an activated aromatic ring. For instance, the radiosynthesis of [18F]IDO5L, a derivative of the target compound, was achieved by a three-step radiolabeling method involving an [18F]-labeled aniline (B41778) intermediate. nih.gov This approach, however, can be complex and time-consuming.

A more direct approach would involve the late-stage radiofluorination of a suitable precursor. This could be achieved by reacting a precursor containing a good leaving group (e.g., a nitro group or a trialkylammonium salt) on an aromatic substituent with [18F]fluoride.

The development of radiotracers often involves a multi-step process, including the synthesis of a suitable precursor for radiolabeling, the optimization of the radiolabeling reaction, and subsequent purification and formulation of the radiotracer.

RadionuclideLabeling StrategyPrecursor ExampleApplication
18FNucleophilic Aromatic SubstitutionA derivative with a nitro or trialkylammonium leaving group on an aromatic substituentPET Imaging
11CMethylation with [11C]CH3I or [11C]CH3OTfA derivative with a suitable nucleophilic site (e.g., an amine or phenol)PET Imaging

The successful development of these synthetic and labeling methodologies will be instrumental in advancing the research and potential therapeutic applications of this compound and its derivatives.

Chemical Transformations and Reaction Mechanisms of 4 Amino 1,2,5 Oxadiazole 3 Carboximidamide

Reactivity of the 1,2,5-Oxadiazole Heterocycle

The 1,2,5-oxadiazole ring is a stable aromatic system, but it can participate in both oxidation and reduction reactions, often involving the substituents attached to it rather than the ring itself.

Oxidation Pathways

Direct oxidation of the 1,2,5-oxadiazole ring is not a commonly reported transformation due to its inherent stability. However, the amino substituent on the ring can undergo oxidation. For instance, aminofurazans can be oxidized to their corresponding nitrofurazans. mathnet.ruresearchgate.net An effective method for this transformation involves the use of hydrogen peroxide-containing oxidizing mixtures with reduced acidity. mathnet.ru The reactivity of the amino group towards oxidation is diminished by the electron-accepting effect of the furazan (B8792606) ring. mathnet.ru

In a related compound, 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1), partial oxidation of one of the amino groups to a nitro group was achieved using 35% hydrogen peroxide in concentrated sulfuric acid. mdpi.com This suggests that the amino group of 4-amino-1,2,5-oxadiazole-3-carboximidamide could potentially be oxidized to a nitro group under similar conditions, yielding 4-nitro-1,2,5-oxadiazole-3-carboximidamide.

Table 1: Oxidation of Aminofurazan Derivatives

Starting MaterialOxidizing AgentProductReference
AminofurazansH₂O₂-containing mixturesNitrofurazans mathnet.ru
3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole35% H₂O₂ in conc. H₂SO₄3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole mdpi.com

Reduction Pathways

The 1,2,5-oxadiazole ring can be susceptible to reduction under certain conditions. While specific reduction pathways for this compound are not extensively documented, studies on related compounds provide insights. For example, the reduction of mathnet.ruresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine and its 5-methyl analog to the corresponding 4,5,6,7-tetrahydro-derivative has been accomplished using sodium borohydride (B1222165) in a mixture of THF and methanol. researchgate.net This indicates that the furazan ring can be reduced under specific conditions.

Furthermore, the reduction of a related benzofuroxan (B160326) derivative has been mentioned in the synthesis of carboxyimidamide-substituted benzoxadiazoles, where a furoxan (1,2,5-oxadiazole N-oxide) intermediate is reduced to the corresponding furazan. researchgate.net This suggests that if an N-oxide analog of the title compound were formed, it could be reduced back to the furazan.

Reactions Involving the Amino Functionality

The amino group attached to the 1,2,5-oxadiazole ring exhibits reduced reactivity due to the electron-withdrawing nature of the heterocycle. mathnet.ru Nevertheless, it can undergo several characteristic reactions of primary amines.

One of the key reactions is oxidation to a nitro group, as detailed in the previous section. mathnet.ruresearchgate.netmdpi.com

Another potential reaction is diazotization . While attempts to introduce a nitro group into the furazan ring through diazotization have been reported as unsuccessful, the amino group itself can be diazotized under specific conditions, such as with sodium nitrite (B80452) in the presence of a strong acid. mathnet.runih.gov However, the resulting diazonium salts of aminofurazans can be unstable. nih.gov The reactivity of the amino group in 4-amino-3-cyanofuroxan is noted to be high, sometimes requiring protection before subsequent reactions like diazotization. nih.gov

Acylation of the amino group is also a plausible transformation. Although specific examples for the title compound are not available, the acylation of other aminofurazan derivatives is a known reaction. This would involve the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, to form the corresponding amide.

Transformations of the Carboximidamide Group

The carboximidamide group is a versatile functional group that can undergo various transformations, including nucleophilic substitution and hydrolysis.

Nucleophilic Substitution Reactions

The carbon atom of the carboximidamide group is electrophilic and thus susceptible to attack by nucleophiles. A study on methyl 4-aminofurazan-3-carboximidate, a closely related compound, demonstrated its reactivity with various nitrogen-containing nucleophiles. researchgate.net It was shown to react with aromatic amines and hydrazines to yield the corresponding amidines and amidrazones. researchgate.net This suggests that the carboximidamide group of this compound could react with nucleophiles, leading to the substitution of one of the amino groups of the carboximidamide moiety.

For instance, reaction with a primary amine (R-NH₂) could yield an N-substituted carboximidamide.

Table 2: Nucleophilic Substitution Reactions of a Related Furazan Carboximidate

ReactantNucleophileProductReference
Methyl 4-aminofurazan-3-carboximidateAromatic aminesAmidines researchgate.net
Methyl 4-aminofurazan-3-carboximidateHydrazinesAmidrazones researchgate.net

Hydrolytic Cleavage

Under acidic conditions, the hydrolysis would likely proceed through protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the electrophilic carbon atom. Subsequent proton transfers and elimination of ammonia (B1221849) would lead to the formation of 4-amino-1,2,5-oxadiazole-3-carboxamide, which could be further hydrolyzed to 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

Under basic conditions, the hydroxide (B78521) ion would directly attack the electrophilic carbon atom, leading to a tetrahedral intermediate. Proton transfers and elimination of ammonia would then yield the carboxylate salt of 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

Condensation and Imine Formation Reactions

The primary amino group at the 4-position of the 1,2,5-oxadiazole ring is a key site for nucleophilic attack, making it amenable to condensation reactions with various carbonyl compounds. This reactivity is characteristic of primary amines and leads to the formation of imines, also known as Schiff bases.

The reaction mechanism is initiated by the nucleophilic addition of the 4-amino group to the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate results in the elimination of a water molecule and the formation of a stable carbon-nitrogen double bond (C=N), yielding the corresponding imine derivative. researchgate.net The general scheme for this reaction involves refluxing the parent compound with the carbonyl reactant in a suitable solvent, such as ethanol (B145695), often with catalytic amounts of acid. researchgate.net

The scope of this transformation is broad, encompassing reactions with both aromatic and aliphatic aldehydes and ketones. The resulting N-(arylmethylidene) or N-(alkylidene) derivatives incorporate the structural features of the carbonyl precursor, providing a straightforward method for modifying the parent molecule.

Table 1: Examples of Imine Formation Reactions
Carbonyl ReactantStructureResulting Imine Product NameProduct Structure
BenzaldehydeBenzaldehyde4-(Benzylideneamino)-1,2,5-oxadiazole-3-carboximidamideProduct 1
AcetoneAcetone4-(Propan-2-ylideneamino)-1,2,5-oxadiazole-3-carboximidamideProduct 2
FormaldehydeFormaldehyde4-(Methylideneamino)-1,2,5-oxadiazole-3-carboximidamideProduct 3

Functionalization of the Amidoxime (B1450833) Moiety

The amidoxime group, a defining feature of this compound, is a versatile functional group widely used in the synthesis of various heterocycles, most notably 1,2,4-oxadiazoles. nih.govsemanticscholar.org This transformation typically proceeds via a two-step, one-pot synthesis involving O-acylation followed by cyclodehydration. mdpi.comnih.gov

Amidoximes react with a range of acylating agents, including acyl chlorides, acid anhydrides, and esters, to form O-acylamidoxime intermediates. nih.govlibretexts.org This intermediate, upon heating or treatment with a base, undergoes intramolecular cyclization with the elimination of water to form the stable, aromatic 1,2,4-oxadiazole (B8745197) ring. mdpi.comresearchgate.net This reaction provides a powerful and modular approach to synthesizing a library of derivatives, where the substituent at the 5-position of the newly formed 1,2,4-oxadiazole ring is determined by the choice of the acylating agent. chim.it

For example, reaction with an acyl chloride (RCOCl) in the presence of a base will yield a 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-R-1,2,4-oxadiazole. A specific application of this reactivity is the reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI), which acts as a carbonyl source, leading to the formation of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one. rsc.org

Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives
Acylating AgentStructureResulting 1,2,4-Oxadiazole ProductProduct Structure
Acetyl ChlorideAcetyl Chloride3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1,2,4-oxadiazoleProduct 4
Benzoyl ChlorideBenzoyl Chloride3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1,2,4-oxadiazoleProduct 5
1,1'-Carbonyldiimidazole (CDI)CDI3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-oneProduct 6

Intramolecular Cyclization and Rearrangement Mechanisms of Intermediates

The ortho-positioning of the amino and amidoxime groups in this compound creates an ideal scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. These transformations typically involve the reaction of the parent compound with a reagent containing two electrophilic centers, which can bridge the two adjacent nucleophilic groups.

One such transformation is the reaction with orthoesters, such as triethyl orthoformate. In this reaction, the 4-amino group is proposed to first react with the orthoester to form an ethoxymethyleneamino intermediate. Subsequent intramolecular attack by the amidoxime nitrogen onto the activated carbon, followed by the elimination of ethanol and water, would lead to the formation of a fused aromatic ring. The reaction with triethyl orthoformate would yield 7-amino- mdpi.comacs.orgmdpi.comoxadiazolo[3,4-d]pyrimidin-5-ol, a tautomer of the corresponding oxo derivative.

Similarly, bifunctional acylating agents like oxalyl chloride can be employed to construct fused five-membered rings. nih.gov The reaction would likely proceed through the formation of an intermediate where both the 4-amino and the amidoxime's amino group are acylated, followed by a double cyclization-dehydration to yield a mdpi.comacs.orgmdpi.comoxadiazolo[3,4-b]pyrazine-dione system. These cyclization strategies are fundamental in heterocyclic chemistry for building complex polycyclic frameworks from relatively simple precursors.

Table 3: Intramolecular Cyclization Reactions to Form Fused Systems
ReactantStructureProposed Fused Heterocyclic ProductProduct Structure
Triethyl OrthoformateTriethyl Orthoformate mdpi.comacs.orgmdpi.comOxadiazolo[3,4-d]pyrimidin-7-amineProduct 7
Oxalyl ChlorideOxalyl Chloride mdpi.comacs.orgmdpi.comOxadiazolo[3,4-b]pyrazine-2,3(1H,4H)-dioneProduct 8

Structural Derivatization and Analog Development of 4 Amino 1,2,5 Oxadiazole 3 Carboximidamide

Substitution Patterns and Functional Group Modifications at the Oxadiazole Core

The 1,2,5-oxadiazole (furazan) ring is a key pharmacophore, and modifications to its core can significantly impact molecular properties. While direct substitution on the oxadiazole ring of the title compound is not extensively documented, the synthesis of related analogs provides insight into potential derivatization strategies. One approach involves the partial oxidation of precursor molecules containing multiple amino-oxadiazole units. For instance, the oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) using 35% hydrogen peroxide in concentrated sulfuric acid yields 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), effectively converting an amino group on one of the oxadiazole rings into a nitro group. researchgate.net This demonstrates that the amino group on the oxadiazole core can be chemically transformed, suggesting a potential route for introducing other functional groups.

Another strategy involves building the core with desired substituents from acyclic precursors. The synthesis of various 1,2,5-oxadiazole derivatives often starts with precursors that can be modified before the ring-closing step, allowing for a range of substitution patterns on the final heterocyclic core.

Chemical Modifications of the Carboximidamide Group

The carboximidamide moiety is a critical site for derivatization, offering opportunities to modulate biological activity and pharmacokinetic profiles through various N-substitution and bioisosteric replacement strategies.

N-substitution of the carboximidamide group is a key strategy in the development of analogs, particularly in the context of enzyme inhibitors. nih.gov A common synthetic route involves the reaction of a corresponding amidoxime (B1450833) intermediate, such as (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, with isocyanates. researchgate.net This reaction leads to the formation of N-substituted urea (B33335) derivatives of the carboximidamide. For example, reacting a benzoxadiazole amidoxime with various substituted phenyl isocyanates in a solvent like THF or chloroform (B151607) produces a library of compounds with diverse substitution patterns on the terminal nitrogen atom. researchgate.net

This approach has been used to synthesize a range of derivatives, as detailed in the table below, which are analogs derived from the related benzo[c] researchgate.netscispace.comrsc.orgoxadiazole scaffold. researchgate.netrsc.org

Base ScaffoldReagent (Substituted Phenyl Isocyanate)Resulting N-Substituent
Benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboximidamidePhenyl isocyanatePhenyl
Benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboximidamide4-Methoxyphenyl isocyanate4-Methoxyphenyl
Benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboximidamide3-Chlorophenyl isocyanate3-Chlorophenyl
Benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboximidamide3-(Trifluoromethyl)phenyl isocyanate3-(Trifluoromethyl)phenyl
Benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboximidamide3-Methylphenyl isocyanate3-Methylphenyl

This method allows for the systematic exploration of structure-activity relationships by introducing various electronic and steric features to the molecule. rsc.org

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboximidamide and its analogs often proceeds through a carboxylic acid intermediate, namely 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. nih.gov The conversion of this carboxylic acid into esters and amides is a fundamental step in the synthetic pathway. lookchem.com

Amidation is typically achieved by first converting the carboxylic acid into a more reactive species, such as an acyl chloride. For instance, benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboxylic acid can be refluxed with thionyl chloride to yield the corresponding acyl chloride. rsc.org This activated intermediate is then treated with an amine, such as aqueous ammonia (B1221849) in 1,4-dioxane, to produce the primary amide, benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboxamide. scispace.comrsc.org This amide is a direct precursor to the nitrile and subsequent amidoxime and carboximidamide functionalities. rsc.org

Esterification of carboxylic acids can be performed using various methods, including reaction with alcohols in the presence of an acid catalyst. organic-chemistry.orgmdpi.com Imidazole carbamates have also been introduced as effective reagents for the chemoselective esterification of a wide variety of carboxylic acids in high yields. organic-chemistry.org The resulting esters, such as ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, serve as versatile intermediates. For example, they can be readily converted to the corresponding carboxamide by treatment with ammonia in ethanol (B145695). lookchem.com

Integration into Fused and Polycyclic Heterocyclic Systems

The this compound framework can be incorporated into larger, more complex molecular architectures, including fused and polycyclic systems. This strategy is often employed to create rigid structures that can fit into specific biological targets.

A facile synthetic route has been developed for carboximidamide-substituted benzo[c] researchgate.netscispace.comrsc.orgoxadiazoles (also known as benzofurazans). researchgate.netscispace.comhuji.ac.il The synthesis typically begins with a substituted aniline (B41778), such as 4-amino-3-nitrobenzoic acid. researchgate.netrsc.org

The key steps in this synthetic sequence are:

Oxadiazole Ring Formation: The starting 4-amino-3-nitrobenzoic acid undergoes an intramolecular condensation and reduction sequence. Treatment with sodium hypochlorite (B82951) in an alkaline solution generates the N-oxide intermediate, which is subsequently reduced to form the benzo[c] researchgate.netscispace.comrsc.orgoxadiazole-5-carboxylic acid. researchgate.netrsc.org

Functional Group Transformation: The resulting carboxylic acid is converted into the carboximidamide moiety through a series of steps as described previously (acid → acyl chloride → amide → nitrile → amidoxime → carboximidamide derivatives). scispace.comrsc.org

This methodology has been successfully applied to generate a library of 25 derivatives of carboxyimidamide-substituted benzo[c] researchgate.netscispace.comrsc.orgoxadiazoles and related structures for biological screening. scispace.com The most promising of these compounds demonstrated significant antileishmanial activity. huji.ac.ilrsc.org

Hybrid molecules that contain both a 1,2,5-oxadiazole ring and another oxadiazole isomer, such as 1,2,4-oxadiazole (B8745197), represent an area of synthetic interest. chim.it The synthesis of such hybrids can leverage common intermediates. The 1,2,4-oxadiazole ring is frequently synthesized via the cyclocondensation of an amidoxime with a carboxylic acid derivative. mdpi.comnih.gov

Given that (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a key intermediate in the synthesis of the title compound, it can also serve as the amidoxime component for the construction of a 1,2,4-oxadiazole ring. By reacting this intermediate with various acyl chlorides, esters, or carboxylic acids under cyclizing conditions, it is possible to generate hybrid molecules where the 3-position of the 4-amino-1,2,5-oxadiazole core is attached to the 5-position of a 1,2,4-oxadiazole ring. mdpi.com For example, a protocol for synthesizing 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids has been developed via the cyclocondensation of furoxanyl-amidoximes with acyl chlorides. mdpi.com This general strategy provides a pathway to novel hybrid heterocyclic systems built from the 4-amino-1,2,5-oxadiazole scaffold.

Formation of Triazine-Based Heterocycles

The synthesis of triazine-based heterocycles from this compound represents a significant area of interest in the development of new energetic materials and pharmacologically active compounds. The inherent reactivity of the aminoguanidine (B1677879) moiety within the parent compound provides a versatile platform for cyclocondensation reactions, particularly with 1,2-dicarbonyl compounds, to yield 1,2,4-triazine (B1199460) derivatives.

A general and widely applicable method for the construction of the 1,2,4-triazine ring involves the reaction of an aminoguanidine derivative with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative thereof. This reaction typically proceeds in a suitable solvent, often with acid or base catalysis, to facilitate the condensation and subsequent cyclization to the triazine ring. The amino group of the this compound acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular condensation involving the hydrazone intermediate to form the stable aromatic triazine ring.

The reaction can be tailored to produce a variety of substituted 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazines by employing different 1,2-dicarbonyl compounds. For instance, the use of glyoxal would result in an unsubstituted triazine ring, while the use of substituted glyoxals or other 1,2-diketones would introduce corresponding substituents at positions 5 and 6 of the triazine ring.

Starting MaterialReagent (1,2-Dicarbonyl Compound)Resulting Triazine Derivative
This compoundGlyoxal3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazine
This compoundMethylglyoxal3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1,2,4-triazine
This compound2,3-Butanedione3-(4-Amino-1,2,5-oxadiazol-3-yl)-5,6-dimethyl-1,2,4-triazine
This compoundPhenylglyoxal3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1,2,4-triazine

This synthetic strategy offers a straightforward and modular approach to a diverse range of triazine derivatives of this compound, enabling the fine-tuning of their physicochemical and biological properties.

Derivatization with Diverse Organic Radicals

An extensive review of the scientific literature reveals a notable absence of documented methods for the direct derivatization of this compound with diverse organic radicals. While free-radical reactions are a cornerstone of modern synthetic organic chemistry, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, their application to this specific heterocyclic system has not been reported.

The inherent structure of this compound, with its electron-rich amino group and the amidine functionality, suggests that it could potentially undergo reactions with electrophilic radicals. However, the stability of the oxadiazole ring and the potential for multiple reactive sites could lead to complex reaction mixtures and a lack of selectivity. The development of controlled and selective free-radical derivatization methods for this compound would require significant investigation into the reaction conditions, including the choice of radical initiator, solvent, and temperature, to achieve desired outcomes.

Future research in this area could explore various radical generation methods, such as the use of photoredox catalysis or traditional radical initiators like azobisisobutyronitrile (AIBN), in the presence of suitable radical precursors. Such studies would be essential to unlock the potential of free-radical chemistry for the synthesis of novel derivatives of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino 1,2,5 Oxadiazole 3 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Amino-1,2,5-oxadiazole-3-carboximidamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed portrait of the molecular framework can be assembled. Characterization is often performed on the protonated form of the compound, such as its chloride salt, which influences the chemical environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy, the protons of this compound are observed as broad signals due to the influence of quadrupolar ¹⁴N nuclei and chemical exchange phenomena. Analysis in a solvent such as DMSO-d₆ reveals distinct resonances corresponding to the protons of the amino (-NH₂) and carboximidamide (-C(=NH)NH₂) functionalities. The protons on the terminal amino group of the furazan (B8792606) ring typically appear as a broad singlet. The protons associated with the carboximidamide group, particularly when protonated, also present as broad singlets at different chemical shifts, confirming the presence of these key functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound Cation (Data presented for the protonated species in DMSO-d₆)

Chemical Shift (δ) [ppm] Multiplicity Assignment
~8.94 br s Protons of the C-NH₂ and C=NH groups
~7.00 br s Protons of the furazan-NH₂ group

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. Three distinct signals are expected for this compound: one for the carboximidamide carbon and two for the carbons of the oxadiazole (furazan) ring. The chemical shifts of the ring carbons are characteristic of the electron-deficient nature of the furazan ring system. The C4 carbon, bonded to the amino group, resonates at a different frequency than the C3 carbon, which is attached to the carboximidamide substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound Cation (Data presented for the protonated species in DMSO-d₆)

Chemical Shift (δ) [ppm] Assignment
~156.4 C4 (Carbon bonded to -NH₂)
~146.4 C3 (Carbon bonded to carboximidamide)
~144.5 Carboximidamide Carbon

Advanced Multinuclear NMR Techniques

Given the nitrogen-rich structure of this compound, ¹⁵N NMR spectroscopy offers profound insights into the electronic environment of each nitrogen atom. researchgate.net This technique can distinguish between the six unique nitrogen atoms within the molecule: two in the oxadiazole ring, one in the amino group, and three in the protonated carboximidamide (amidrazone) cation. researchgate.net The chemical shifts are highly sensitive to hybridization and local electronic density, allowing for unambiguous assignment and a deeper understanding of the compound's electronic structure. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule's functional groups. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure. The high-frequency region is dominated by N-H stretching vibrations from the amino and imidamide groups. Other key absorptions include C=N stretching from both the ring and the side chain, as well as vibrations characteristic of the furazan ring itself, such as N-O stretching.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
3477 - 3196 N-H stretching vibrations
1698 C=N stretching vibration
1644 N-H bending vibration
1551, 1421 Furazan ring skeletal vibrations
1021 N-O stretching vibration

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and investigate the fragmentation pathways of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves to confirm the elemental composition (C₃H₅N₅O₂). The mass spectrum typically shows a prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular mass. Further fragmentation of this ion can provide structural information by revealing stable daughter ions formed through the loss of small neutral molecules or radicals.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Studies on salts of this compound show that the cation is essentially planar. researchgate.net The crystal structure is heavily influenced by an extensive network of hydrogen bonds. researchgate.net These interactions involve the amino and carboximidamide groups acting as hydrogen bond donors and the nitrogen and oxygen atoms of the furazan ring acting as acceptors, leading to a highly stable, three-dimensional supramolecular architecture. researchgate.net Intramolecular hydrogen bonds are also observed, which contribute to the planarity of the cation. researchgate.net

Table 4: Representative Crystallographic Data for a Salt of this compound researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.218(3)
b (Å) 10.999(5)
c (Å) 9.774(4)
β (°) 108.304(7)
Volume (ų) 735.6(5)
Z 4

Theoretical and Computational Chemistry Studies on 4 Amino 1,2,5 Oxadiazole 3 Carboximidamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 1,2,5-oxadiazole, these methods have been applied to elucidate their electronic structure and intermolecular interactions. A Hirshfeld surface (HS) analysis was performed on N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, a closely related compound, to visualize and quantify the interactions within its crystal structure. nih.gov This analysis revealed that the most significant contributions to the crystal packing are from H⋯O/O⋯H, H⋯N/N⋯H, and H⋯H contacts. nih.govresearchgate.netnih.gov

In the crystal structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, two crystallographically independent molecules (A and B) were analyzed. The percentage contributions of the most important intermolecular contacts to the Hirshfeld surface are detailed below. nih.govnih.gov

Intermolecular ContactContribution for Molecule A (%)Contribution for Molecule B (%)
H⋯O/O⋯H32.430.1
H⋯N/N⋯H28.231.5
H⋯H12.38.0

These contacts, which include N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, link the molecules into sheets. nih.govresearchgate.netnih.gov Such analyses are crucial as the oxadiazole scaffold's ability to engage in hydrogen bonding is key to its use as a pharmacophore. nih.govresearchgate.net Quantum chemical modeling has also been used to study the reaction mechanisms for the formation of related 1,2,4-oxadiazoles, calculating the energy of intermediate particles and transition states to understand the synthetic pathway. chemintech.ru

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, providing a deeper understanding of their conformational preferences and stability within a biological environment. For novel derivatives of oxadiazoles, MD simulations have been employed to validate the stability of ligand-receptor complexes predicted by molecular docking. rsc.org

In studies of potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors based on an oxadiazole-linked tetrahydropyrimidine scaffold, a 100-nanosecond all-atom MD simulation was conducted. chemmethod.comchemmethod.com The simulation was used to evaluate the stability of the most promising compound in complex with the DPP-IV enzyme. chemmethod.comchemmethod.com The analysis confirmed that a robust network of hydrogen bonding, hydrophobic, ionic, and water-mediated interactions contributes to the stability and efficacy of the complex throughout the simulation. chemmethod.comchemmethod.com These computational techniques are essential for confirming that the designed molecule maintains its binding orientation and interactions within the target's active site, which is a critical step in drug discovery. rsc.org

In Silico Screening and Molecular Docking Studies for Molecular Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the binding site of a macromolecular target (receptor). researchgate.net These methods are widely used in drug discovery to identify and optimize lead compounds.

Derivatives of 1,2,5-oxadiazole-3-carboximidamide have been the subject of such studies. For instance, in the development of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, molecular docking was used to guide the design of new compounds based on the carboximidamide scaffold. nih.govnih.gov This structure-based drug design approach aimed to improve the pharmacokinetic profiles of existing inhibitors like epacadostat. nih.gov

Similarly, various other oxadiazole derivatives have been screened computationally against different biological targets:

Anticonvulsant Agents: High-throughput in silico screening of 65 compounds containing a 1,3,4-oxadiazole ring was performed against the GABA-A receptor (PDB ID: 4COF) to identify potential anticonvulsant activity. researchgate.net

Anticancer Agents: Molecular docking studies were conducted on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues against the tubulin–combretastatin A4 complex (PDB ID: 5LYJ), revealing efficient binding within the hydrophobic cavity. mdpi.com

Antitubercular Agents: The interaction of 1,3,4-oxadiazole derivatives with the InhA mycobacterial enzyme was examined computationally to confirm the potential mechanism of action. mdpi.com

These studies demonstrate the utility of molecular docking in predicting how ligands like 4-Amino-1,2,5-oxadiazole-3-carboximidamide and its derivatives interact with biological targets at the atomic level, thereby guiding synthetic efforts. bibliotekanauki.pl

Prediction of Energetic Properties and Stability Parameters for Related Compounds

The 1,2,5-oxadiazole (furazan) ring is a well-known backbone in the field of energetic materials due to its high heat of formation. frontiersin.org Computational methods are routinely used to predict the energetic properties and stability of new compounds derived from this scaffold, providing crucial information before undertaking complex and potentially hazardous synthesis.

Theoretical calculations have been used to determine the energetic properties of various oxadiazole-based compounds. By incorporating energetic groups like -ONO2 (nitrate ester) and -NHNO2 (nitramino) into 1,2,5-oxadiazole backbones, researchers have designed novel materials with high detonation performance and low sensitivity. frontiersin.org

A study investigating different isomers of oxadiazole using Density Functional Theory (DFT) at the B3LYP/6-311+G** level found that 1,3,4-Oxadiazole is the most stable among the common isomers. scirp.org The stability was evaluated based on calculated energy, bond lengths, hardness, and softness. scirp.org Such studies help in understanding the intrinsic stability of the heterocyclic core.

The predicted energetic properties for some energetic salts based on a [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate backbone are summarized in the table below. frontiersin.org

CompoundDensity (d, g·cm⁻³)Detonation Velocity (vD, m·s⁻¹)Detonation Pressure (P, GPa)Impact Sensitivity (IS, J)
Ammonium Salt1.8018,76034.335
Hydrazinium Salt1.8218,82235.140
Hydroxylammonium Salt1.8458,96336.620

These theoretical predictions indicate that modifying the 1,2,5-oxadiazole framework can lead to high-performance energetic materials with acceptable stability parameters. frontiersin.orgnih.gov

Computational Design of Novel Derivatives

Computational design plays a pivotal role in the rational development of novel molecules with tailored properties. Starting from a known chemical scaffold like this compound, computational methods allow for the strategic design of new derivatives with improved activity, selectivity, or physicochemical properties.

A prominent example is the design of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.govnih.gov Starting with the structure of the known inhibitor epacadostat, which features the 1,2,5-oxadiazole-3-carboximidamide core, researchers performed structure-based drug design to overcome its pharmacokinetic limitations. nih.gov By introducing various urea-containing side chains or cyclic moieties, a series of new analogues were designed. nih.govnih.gov These modifications were guided by the goal of altering the metabolic pathway and enhancing anti-tumor potency. nih.gov The designed compounds were then synthesized and evaluated, with some showing superior inhibitory potency against human IDO1 compared to the parent compound, epacadostat. nih.gov

This approach highlights a key strength of computational chemistry: the ability to generate and test hypotheses in silico, thereby prioritizing the synthesis of compounds that are most likely to succeed and accelerating the discovery process. rsc.org

Applications and Emerging Research Directions for 4 Amino 1,2,5 Oxadiazole 3 Carboximidamide in Chemical Science

Role as a Key Intermediate and Building Block in Organic Synthesis

4-Amino-1,2,5-oxadiazole-3-carboximidamide serves as a crucial intermediate in the synthesis of more complex molecules, particularly other heterocyclic systems. Its bifunctional nature, possessing both an amino group and a carboximidamide group attached to the oxadiazole core, allows for a variety of chemical transformations.

Researchers have utilized this compound as a starting material for the synthesis of novel energetic materials and other functional organic compounds. For instance, it has been used in reactions to create fused heterocyclic systems by reacting it with other reagents to build additional rings onto the oxadiazole core. One notable example is the synthesis of 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which was achieved by reacting 4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide (B32628) at elevated temperatures researchgate.net. This transformation highlights its utility in constructing more elaborate molecular architectures with specific functionalities.

The oxadiazole scaffold, in general, is a commonly used pharmacophore in medicinal chemistry due to its favorable metabolic profile and its ability to participate in hydrogen bonding with biological receptors nih.gov. The derivatization of oxadiazole synthons is a recognized strategy for enhancing the functional properties of metal complexes nih.gov. While the primary focus of the available research on this specific compound is not in pharmaceuticals, its role as a versatile building block in organic synthesis suggests potential for its application in the development of new therapeutic agents. The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide from diaminofurazan demonstrates a straightforward synthetic modification of a related precursor, indicating the accessibility of various derivatives from simple starting materials nih.gov.

Development of Advanced Functional Materials

The unique properties of the 1,2,5-oxadiazole ring, such as its high positive enthalpy of formation, contribute to its utility in the development of advanced functional materials bohrium.com. This compound and its derivatives have been at the forefront of research in two key areas: energetic materials and sorption materials.

Design and Synthesis of Energetic Materials

The quest for new energetic materials with high performance and low sensitivity is a significant driver of research in this field. The 1,2,5-oxadiazole (furazan) ring is a desirable component in such materials due to its high heat of formation and good oxygen balance. By incorporating energetic functional groups onto the furazan (B8792606) backbone, a multitude of high-performance energetic materials have been developed frontiersin.org.

Derivatives of this compound have been used to synthesize a family of energetic materials with promising properties. These materials often exhibit high densities, excellent detonation performance, and in many cases, low sensitivity to impact and friction frontiersin.orgnih.gov. For example, a series of energetic materials based on 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones, synthesized from precursors related to the title compound, have shown detonation velocities ranging from 7,809 to 8,822 m/s and detonation pressures from 27.2 to 35.2 GPa frontiersin.orgnih.gov. The hydrazinium salt of one such derivative demonstrated particularly impressive energetic properties with a detonation velocity of 8,822 m/s and a detonation pressure of 35.1 GPa, coupled with low sensitivity frontiersin.orgnih.gov.

Table 1: Detonation Performance of Energetic Materials Derived from Oxadiazole Backbones

Compound/Salt Density (g cm⁻³) Detonation Velocity (vD, m s⁻¹) Detonation Pressure (P, GPa) Impact Sensitivity (IS, J) Friction Sensitivity (FS, N)
Hydrazinium Salt 1.821 8,822 35.1 40 >360
General Range 1.75–1.83 7,809–8,822 27.2–35.2 >35 >360

The design of these materials often involves the introduction of explosophoric groups such as -ONO2 and -NHNO2 to the oxadiazole framework frontiersin.org. The combination of the energetic oxadiazole core with these functional groups leads to materials with a favorable balance of performance and safety.

Engineering of Sorption Materials for Chemical Separation and Remediation

A novel and significant application of this compound derivatives is in the field of environmental remediation, specifically for the removal of uranium from aqueous solutions. Researchers have developed composite sorbents by incorporating a selenium derivative of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide into a chitosan polymer matrix mdpi.com.

These composite materials have demonstrated enhanced sorption-selective properties for uranium over a wide pH range of 4 to 9 mdpi.com. The resulting adsorbents are chemically stable and highly effective, with uranium distribution coefficient (Kd) values in the range of 10⁵–10⁶ mL g⁻¹ mdpi.com. The sorption capacity of these materials for uranium can reach approximately 400–450 mg g⁻¹ in solutions with a pH of 6 and 8 mdpi.com. The high efficiency of these sorbents is attributed to the unique distribution of the sorption-active amidoxime (B1450833) component throughout the material's grain volume mdpi.com.

Table 2: Uranium Sorption Performance of Chitosan-Based Composites

Parameter Value pH Range
Distribution Coefficient (Kd) 10⁵–10⁶ mL g⁻¹ 4–9
Sorption Capacity ~400–450 mg g⁻¹ 6–8
Sorption Efficiency >98% 4–8

This research highlights the potential of these materials for the purification of water contaminated with radionuclides and for the recovery of valuable raw materials from liquid media.

Broader Impact in Heterocyclic Chemistry Research and Material Science

The study of this compound and its derivatives contributes significantly to the broader fields of heterocyclic chemistry and material science. The 1,2,5-oxadiazole ring system is a versatile scaffold that has found applications in pharmaceuticals, energetic materials, and as starting materials for the synthesis of other organic compounds.

In heterocyclic chemistry, the exploration of synthetic routes to and from this compound expands the toolbox of organic chemists for creating complex, nitrogen-rich molecules. The development of new methods for the synthesis and functionalization of 1,2,5-oxadiazoles is an active area of research nih.gov. These efforts lead to a better understanding of the reactivity and properties of this important class of heterocycles.

In material science, the unique properties of the 1,2,5-oxadiazole ring, such as its ability to release nitric oxide (NO) under physiological conditions, have led to its investigation in the design of novel drug candidates eurekaselect.comresearchgate.net. Furthermore, the high thermal and chemical stability of some 1,3,4-oxadiazole derivatives has led to their use in the production of heat-resistant polymers, optical brighteners, and anti-corrosion agents, suggesting potential for related applications of 1,2,5-oxadiazole-based materials rsc.org. The development of energetic materials and specialized sorbents from this compound showcases the potential to tailor the properties of materials at the molecular level by incorporating this versatile heterocyclic building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.